Pyridin-3-ylphosphonic acid

描述

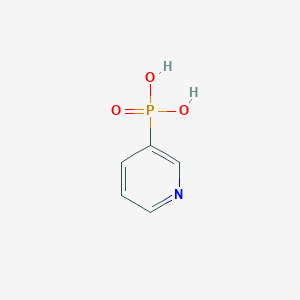

Structure

3D Structure

属性

IUPAC Name |

pyridin-3-ylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6NO3P/c7-10(8,9)5-2-1-3-6-4-5/h1-4H,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUKSCUJAADYOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630945 | |

| Record name | Pyridin-3-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53340-11-7 | |

| Record name | P-3-Pyridinylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53340-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridin-3-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridin 3 Ylphosphonic Acid and Its Precursors

Palladium-Catalyzed Phosphonylation Approaches

Palladium catalysis has proven to be a robust and versatile tool for the formation of carbon-phosphorus (C-P) bonds. This is particularly evident in the synthesis of aryl and heteroaryl phosphonates, including derivatives of pyridin-3-ylphosphonic acid. These methods often involve the cross-coupling of a pyridine-based electrophile with a phosphorus-containing nucleophile.

Synthesis from Halopyridines and Phosphite (B83602) Esters (e.g., Diethyl Pyridin-3-ylphosphonate)

A common and effective method for synthesizing diethyl pyridin-3-ylphosphonate involves the palladium-catalyzed cross-coupling of 3-halopyridines, such as 3-bromopyridine (B30812), with diethyl phosphite. photocrystallography.euresearchgate.netencyclopedia.pub This reaction, often referred to as the Hirao coupling, typically utilizes a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like triethylamine (B128534). photocrystallography.euresearchgate.net The reaction proceeds by the coupling of the halopyridine with the phosphite ester to form the desired phosphonate (B1237965). encyclopedia.pub

The scope of this palladium-catalyzed phosphonylation has been extended to various substituted halopyridines and different phosphorus-containing reagents, including H-phosphonates, H-phosphinates, and secondary phosphine (B1218219) oxides. nih.govsemanticscholar.org For instance, the coupling of 3-bromopyridines with triethyl phosphite has been used to synthesize 2-aminopyridine-3-phosphonates. encyclopedia.pubnih.gov Research has shown that the choice of palladium catalyst and ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), can significantly improve reaction efficiency and substrate scope, even enabling the use of less reactive aryl chlorides. researchgate.net

Table 1: Palladium-Catalyzed Synthesis of Diethyl Pyridin-3-ylphosphonate

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

| 3-Bromopyridine | Diethyl phosphite | Tetrakis(triphenylphosphine)palladium(0) | Triethylamine | Toluene | Diethyl pyridin-3-ylphosphonate | 67% | photocrystallography.eu |

Subsequent Hydrolytic Pathways to Phosphonic Acid

Once the diethyl pyridin-3-ylphosphonate has been synthesized, the final step to obtain this compound is the hydrolysis of the phosphonate esters. This is typically achieved by treating the ester with a strong acid, such as concentrated hydrochloric acid, and heating the mixture under reflux. photocrystallography.eumdpi.com The acidic conditions cleave the ethyl ester groups, yielding the free phosphonic acid. photocrystallography.eumdpi.com Following hydrolysis, purification methods such as extraction and recrystallization are employed to isolate the final product. photocrystallography.eu

Alternative dealkylation methods can also be employed, particularly when the substrate is sensitive to harsh acidic conditions. One such method involves the use of bromotrimethylsilane (B50905) (TMSBr) to form a di(trimethylsilyl) ester intermediate, which is then cleaved with methanol (B129727) to yield the phosphonic acid. mdpi.comsemanticscholar.org

Radical-Mediated Phosphonylation Reactions

Radical reactions offer an alternative approach to the formation of C-P bonds, often proceeding under different conditions and with different regioselectivities compared to palladium-catalyzed methods.

Manganese(III)-Acetate Induced Radical Phosphonylation

Manganese(III) acetate (B1210297) is a well-established initiator for radical reactions and has been successfully employed in the phosphonylation of various organic compounds. tandfonline.comorganic-chemistry.org This method involves the generation of a phosphonyl radical from a dialkyl phosphite through a single electron transfer process mediated by Mn(OAc)₃. tandfonline.comrsc.org This reactive radical can then add to a suitable acceptor, such as a pyridine (B92270) derivative.

Research has demonstrated the regioselective phosphonylation of heteroaryl compounds using this method. umb.edu For instance, the phosphonyl radical generated from dimethyl phosphite and manganese(III) acetate has been shown to selectively add to the 3-position of pyridin-2-ones. researchgate.net This highlights the potential of radical-mediated reactions to achieve specific substitution patterns on the pyridine ring.

Multi-Component Reactions for Pyridine-Phosphonate Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govresearchgate.net This approach is valued for its atom economy, simplicity, and ability to rapidly generate diverse molecular scaffolds. nih.gov Several MCRs have been developed for the synthesis of heterocyclic phosphonates, including those with a pyridine core. nih.govtandfonline.comresearchgate.net

For example, a series of thiazolo[3,2-a]pyridin-8-yl-phosphonate derivatives have been synthesized through a multi-component reaction involving diethyl (E)-((4-oxothiazolidin-2-ylidene)methyl)phosphonate, malononitrile, and various aromatic aldehydes. tandfonline.comingentaconnect.com While not directly yielding this compound, these methods demonstrate the power of MCRs in constructing complex pyridine-phosphonate systems. tandfonline.com

Cross-Coupling Strategies for Direct Phosphonation

Direct phosphonation via cross-coupling reactions represents a powerful and atom-economical approach to forming C-P bonds. These methods aim to directly couple a C-H bond on the pyridine ring with a phosphorus-containing reagent, avoiding the need for pre-functionalized starting materials like halopyridines.

Recent advancements have focused on transition metal-catalyzed C-H activation to facilitate this direct coupling. rsc.orgnih.gov While the direct C-H phosphonylation of pyridines remains a challenge, related cross-coupling strategies have shown promise. encyclopedia.pubnih.gov For instance, palladium-catalyzed cross-coupling of pyridine boronic acids with dialkyl phosphonates has been developed to construct C-P bonds, offering a route to pyridine-3- and pyridine-4-phosphonates. nih.gov Another approach involves the cobalt-catalyzed cross-coupling of arylboronic acids with phosphites, which provides a less expensive alternative to palladium-based systems. nih.gov Additionally, a pyridine-pyridine cross-coupling reaction has been developed using pyridyl phosphonium (B103445) salts and cyanopyridines, which proceeds via dearomatized radical intermediates. researchgate.net

Photocatalytic Approaches to Pyridylphosphonates

The formation of carbon-phosphorus (C–P) bonds using visible-light photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis. nih.govrsc.org These methods leverage the ability of photocatalysts to absorb low-energy visible light, often from simple LEDs or even ambient sunlight, to initiate single-electron transfer (SET) processes that can generate reactive radical intermediates under exceptionally mild conditions. nih.govnih.gov Unlike many traditional synthetic methods that require high temperatures or harsh reagents, photocatalytic reactions are often conducted at room temperature, offering significant environmental and practical advantages. nih.gov This approach has been successfully applied to the synthesis of pyridylphosphonates and their derivatives, primarily through the functionalization of pre-activated pyridine scaffolds.

A notable strategy involves the visible-light-driven, transition-metal-free phosphinoylation of pyridinium (B92312) derivatives. acs.orgresearchgate.net In this method, an organic dye, such as quinolinone, serves as an efficient photocatalyst. acs.org The reaction proceeds by activating various pyridine derivatives, which are then reacted with phosphinoyl radicals generated in situ. acs.orgresearchgate.net Research has shown that this method exhibits remarkable regioselectivity, with the phosphinoyl radical preferentially attacking the C4 position of the pyridinium ring. researchgate.net The reaction tolerates a broad range of phosphine oxides as coupling partners. acs.org

The general mechanism begins with the excitation of the photocatalyst by visible light. nih.gov This excited-state catalyst can then interact with the starting materials to initiate the radical cascade. In the case of phosphinoylation, the process generates a phosphinoyl radical, which subsequently adds to the electron-deficient pyridinium substrate. acs.orgresearchgate.net This powerful transformation provides a straightforward and environmentally friendly route to C4-phosphinoylated pyridines, which are valuable precursors for further synthetic manipulations. acs.org

Table 1: Photocatalytic C4-Phosphinoylation of Pyridine Derivatives Reaction conditions typically involve a pyridine derivative, a phosphine oxide, an oxidant, a base, and a catalytic amount of an organic photocatalyst in a solvent, irradiated with blue LED light at room temperature for 16–24 hours. acs.org

| Pyridine Substrate (Starting Material) | Phosphine Oxide Reagent | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Pyridine | Diphenylphosphine oxide | 4-(diphenylphosphinoyl)pyridine | Good | acs.org |

| 4-Phenylpyridine (B135609) | Diphenylphosphine oxide | 4-Phenyl-x-(diphenylphosphinoyl)pyridine* | Good | acs.org |

| Pyridine | (4-Methoxyphenyl)diphenylphosphine oxide | 4-((4-methoxyphenyl)diphenylphosphinoyl)pyridine | Good | acs.org |

| Pyridine | Dibutylphosphine oxide | 4-(dibutylphosphinoyl)pyridine | Good | acs.org |

Note: The exact position of the phosphinoyl group on the 4-phenylpyridine product was not specified in the available abstract.

Another photocatalytic approach involves the use of 4-pyridylphosphonium salts. acs.org These salts can be prepared via C-H phosphination of pyridines and serve as versatile intermediates. acs.org A visible-light photocatalytic method has been developed for the nucleophilic addition of these salts to electrophiles like carbon dioxide and various carbonyl compounds. acs.org While this specific reaction leads to pyridyl carboxylic acids and alcohols rather than phosphonates, it demonstrates the utility of photocatalysis in activating pyridylphosphonium salts. The mechanism is proposed to proceed through a sequence involving a pyridylphosphonium salt radical anion, a pyridyl radical, and finally a pyridyl anion intermediate, which then attacks the electrophile. acs.org This transition-metal-free process is noted for its mild conditions and high site selectivity for the C4 position. acs.org

While these photocatalytic methods have shown significant success in the functionalization of the C4 position of the pyridine ring, the synthesis of 3-pyridylphosphonates via photocatalysis remains a more significant challenge. The inherent electronic properties of the pyridine ring often direct radical and nucleophilic attacks to the C2 and C4 positions, making C3-functionalization less straightforward.

Advanced Spectroscopic and Structural Characterization

X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the atoms in a crystal, a detailed model of the molecular and crystal structure can be generated. uol.de

The analysis revealed that the compound crystallizes in the monoclinic C2/c space group. photocrystallography.euresearchgate.net The fundamental repeating unit of the crystal, known as the asymmetric unit, was found to contain one Zn(II) cation, one (pyridin-1-ium-3-yl)phosphonate monoanionic ligand, and one chloride ligand. photocrystallography.eu The zinc ion is coordinated in a distorted tetrahedral geometry by three oxygen atoms from three distinct phosphonate (B1237965) ligands and one chloride atom. photocrystallography.euresearchgate.net This detailed structural information is crucial for understanding the coordination chemistry and binding capabilities of pyridin-3-ylphosphonic acid.

Table 1: Crystallographic Data for a [Zn(C₅H₅NO₃P)Cl]n Coordination Polymer This table presents representative data for a coordination polymer containing the this compound ligand, as specific data for the pure compound was not available in the search results.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | photocrystallography.eu, researchgate.net |

| Space Group | C2/c | photocrystallography.eu, researchgate.net |

| Coordination Geometry | Distorted Tetrahedral | photocrystallography.eu, researchgate.net |

| Asymmetric Unit | [Zn(C₅H₅NO₃P)Cl] | photocrystallography.eu |

Crystal packing analysis examines how individual molecules or formula units arrange themselves to form a stable, three-dimensional crystal lattice. In the case of the zinc(II) coordination polymer featuring this compound, the (pyridin-1-ium-3-yl)phosphonate ligand acts as a tridentate linker. photocrystallography.eu Each phosphonate group bridges three different Zn(II) cations, a connectivity that results in the formation of a polymeric ladder-like chain structure extending along the lcms.com crystallographic direction. photocrystallography.euresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can aid in its structural elucidation. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. core.ac.ukacs.org

For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) would typically be used. This allows the molecule to be ionized with minimal fragmentation, primarily showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

While specific HRMS data for this compound was not found, analysis of its diethyl ester, diethyl pyridin-3-ylphosphonate, by high-resolution ESI-MS shows the expected [M+H]⁺ ion, confirming its molecular weight and composition. vulcanchem.com For this compound itself (molecular weight 159.08 g/mol ), HRMS would be expected to show an ion with an m/z value corresponding to its exact mass, confirming its elemental formula of C₅H₆NO₃P. nih.gov

Table 2: Representative Mass Spectrometry Data This table illustrates the type of data obtained from MS and HRMS analysis, using the closely related diethyl ester as a concrete example.

| Compound | Ionization Technique | Observed Ion | Reference |

|---|---|---|---|

| Diethyl pyridin-3-ylphosphonate | High-Resolution ESI-MS | [M+H]⁺ | vulcanchem.com |

| This compound | ESI (Expected) | [M+H]⁺ or [M-H]⁻ | N/A |

Thermal Analysis Techniques for Supramolecular Assemblies

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. chemrxiv.org These methods are vital for characterizing the stability, phase transitions, and decomposition behavior of supramolecular assemblies.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. sevenstarpharm.com The resulting DSC curve provides quantitative information on thermal events such as melting, crystallization, and glass transitions. sevenstarpharm.com

A DSC analysis of this compound would reveal its melting point, which appears as an endothermic peak on the DSC thermogram. The area of this peak is proportional to the enthalpy of fusion. The technique can also be used to assess the thermal stability of the compound by identifying the onset temperature of decomposition, which is typically observed as a sharp exothermic or endothermic event. iaea.org This information is critical for understanding the material's behavior under thermal stress and for defining its processing and storage conditions. While specific DSC data for this compound is not detailed in the provided search results, the technique remains the standard for determining these key thermal properties. nih.gov

Table 3: Illustrative Data Obtainable from DSC Analysis This table is a hypothetical representation of the data that would be generated from a DSC experiment on this compound.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting | Tonset | Tpeak | ΔHfusion |

| Decomposition | Tonset, decomp | Tpeak, decomp | ΔHdecomp |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is crucial for determining the thermal stability and decomposition profile of a compound.

Detailed thermal analysis of a silver(I) complex of 3-pyridylphosphonic acid, specifically [Ag(3-pypoH)(3-pypoH₂)], reveals its thermal behavior. nih.gov The complex demonstrates thermal stability up to a temperature of 200 °C. nih.gov Beyond this point, the thermal decomposition of the organic component proceeds in multiple, overlapping steps. The first three decomposition stages occur within the temperature range of 200–440 °C, which corresponds to the breakdown of one 3-pyridylphosphonic acid molecule. nih.gov A subsequent decomposition step is observed between 440 °C and 650 °C. nih.gov The final residue of the thermal decomposition is silver. nih.gov

Table 1: Thermogravimetric Analysis Data for a Silver(I) Complex of 3-Pyridylphosphonic Acid nih.gov

| Temperature Range (°C) | Mass Loss (%) | Description |

| Up to 200 | - | Thermally stable |

| 200 - 440 | 37.2 | Three overlapping decomposition steps corresponding to the loss of one 3-pyridylphosphonic acid molecule. |

| 440 - 650 | 36.2 | Decomposition of the second deprotonated ligand molecule. |

| > 650 | - | Final residue is elemental silver (26.6% of original mass). |

Surface Analysis Techniques

The characterization of the surface morphology of this compound and its assemblies is critical for understanding its application in areas such as surface modification and materials science. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide high-resolution images of the surface topography.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface of a material at high magnifications. It utilizes a focused beam of electrons to scan the sample's surface, generating detailed images of the topography and composition.

In a study involving a silver(I) complex of 3-pyridylphosphonic acid, SEM was employed to examine the surface morphology of the complex before and after exposure to UV radiation. nih.gov The SEM images revealed no significant changes to the surface of the complex after irradiation. nih.gov This is in contrast to a photosensitive substance like silver nitrate, which showed the formation of dark spots on its surface under similar conditions. nih.gov This suggests a high level of light insensitivity for the silver(I) pyridylphosphonate complex. nih.govnih.gov

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. It is used to produce a 3D profile of a surface by "feeling" or "touching" the surface with a mechanical probe.

While specific AFM studies directly imaging pure this compound are not widely available, the technique is extensively used to characterize self-assembled monolayers (SAMs) of organophosphonic acids on various substrates, such as indium tin oxide (ITO). nih.govresearchgate.net These studies show that AFM can effectively reveal the quality, packing, and presence of defects in the monolayers. nih.gov For instance, on ITO surfaces, the quality of the SAMs, including the presence of defects, is significantly influenced by the substrate's crystal structure, hydroxide (B78521) ion concentration, and surface roughness. nih.gov Well-packed, stable monolayers are typically formed on smooth, amorphous substrates with a high concentration of hydroxide groups. nih.gov Conversely, polycrystalline and rougher surfaces tend to result in monolayers with more significant defects, which are often located at the grain boundaries of the substrate. nih.gov

Chemical Reactivity and Reaction Mechanisms

Hydrolysis Reactions of Phosphonate (B1237965) Esters

The hydrolysis of phosphonate esters, such as the diethyl or dimethyl esters of pyridin-3-ylphosphonic acid, to the corresponding phosphonic acid is a fundamental transformation. This reaction can be catalyzed by either acid or base. The process typically occurs in a stepwise manner, with the hydrolysis of the first ester group proceeding more rapidly than the second.

Under acidic conditions, the reaction is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom and facilitates nucleophilic attack by water. In contrast, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. The presence of the pyridine (B92270) ring can influence the rate of hydrolysis through its electronic effects. The hydrolysis of diethyl (pyridin-3-yl)phosphonate, for instance, can be achieved using concentrated hydrochloric acid.

A study on the hydrolysis of various (pyridin-2-yl)methylphosphonate esters revealed that the rate is significantly affected by the nature of the alcohol moiety and the pH of the medium. The reaction proceeds through the formation of a monoester intermediate.

The table below summarizes findings on the hydrolysis of related phosphonate esters.

| Starting Material | Reagents | Product |

| Diethyl (pyridin-3-yl)phosphonate | Concentrated HCl | This compound |

| Dimethyl (pyridin-2-yl)methylphosphonate | HCl or NaOH | (Pyridin-2-yl)methylphosphonic acid |

Derivatization Reactions of the Phosphonic Acid Moiety

The phosphonic acid group of this compound is a versatile functional handle for the synthesis of various derivatives through reactions such as esterification, amidation, and alkylation.

Esterification of this compound can be accomplished by reacting it with alcohols in the presence of a coupling agent or by converting the phosphonic acid to a more reactive species like a phosphonic dichloride. For example, treatment of this compound with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) yields the corresponding phosphonic dichloride, which readily reacts with alcohols or amines to form esters or amides, respectively.

Direct esterification can also be achieved, though it often requires forcing conditions. The synthesis of monoesters is also possible under controlled conditions.

Amidation follows a similar pathway, where the activated phosphonic acid derivative reacts with primary or secondary amines. These reactions provide access to a wide range of phosphonamidates.

The following table outlines common derivatization routes for phosphonic acids.

| Reaction Type | Reagents | Intermediate | Product |

| Esterification | PCl₅ or SOCl₂, Alcohol (ROH) | Pyridin-3-ylphosphonic dichloride | Pyridin-3-ylphosphonate ester |

| Amidation | PCl₅ or SOCl₂, Amine (R₂NH) | Pyridin-3-ylphosphonic dichloride | Pyridin-3-ylphosphonamidate |

Alkylation of this compound can occur at either the phosphonic acid oxygen atoms or the pyridine nitrogen. The outcome of the reaction is highly dependent on the alkylating agent and the reaction conditions. Alkylation on the phosphonic acid hydroxyl groups can be achieved using alkyl halides in the presence of a base. This reaction proceeds through the formation of a phosphonate anion, which then acts as a nucleophile.

Mechanisms of C-H Activation and Functionalization for Pyridylphosphonates

The direct functionalization of the pyridine ring in pyridylphosphonates via C-H activation represents an efficient method for creating carbon-phosphorus bonds. One prominent mechanism involves the use of phosphorus-centered radicals. These radicals can be generated from dialkyl H-phosphonates in the presence of an oxidant.

The reaction is thought to proceed via a Minisci-type mechanism. In this process, the phosphorus-centered radical attacks the electron-deficient pyridine ring. The pyridine ring is often activated by protonation or by a Lewis acid, which enhances its electrophilicity and susceptibility to nucleophilic radical attack. The resulting radical cation intermediate is then oxidized to the final phosphonated pyridine product.

Regioselectivity in Phosphonyl Radical Additions

The regioselectivity of phosphonyl radical addition to the pyridine ring is a critical aspect of the C-H functionalization of pyridylphosphonates. For pyridine itself, the reaction with phosphonyl radicals typically shows a preference for the C2 and C4 positions. This selectivity is governed by the electronic properties of the pyridine ring, where the C2, C4, and C6 positions are more electron-deficient and thus more susceptible to nucleophilic attack.

In the case of substituted pyridines, the position of the substituent plays a crucial role in directing the incoming phosphonyl radical. The regiochemical outcome is a result of a combination of steric and electronic effects of the substituent, as well as the reaction conditions. Research has shown that the phosphonation of pyridine derivatives can be highly regioselective, providing a direct route to specific isomers of pyridylphosphonates.

The table below details the typical regioselectivity observed in the radical phosphonation of pyridine.

| Position | Relative Reactivity | Rationale |

| C2/C6 | High | Electron-deficient positions, susceptible to nucleophilic radical attack. |

| C4 | High | Electron-deficient position, susceptible to nucleophilic radical attack. |

| C3/C5 | Low | Electron-rich positions, less favorable for nucleophilic radical attack. |

Derivatives and Structural Analogues of Pyridin 3 Ylphosphonic Acid

Modifications of the Phosphonic Acid Functionality

Phosphinic acids, where one of the hydroxyl groups of the phosphonic acid is replaced by a hydrogen or an organic substituent, are significant analogues. They can be considered mimics of the transition state of amide bond hydrolysis. core.ac.uk The synthesis of these compounds often involves methods analogous to those used for their phosphonic counterparts. core.ac.uk For instance, piperidin-4-ylphosphinic acid and methyl(piperidin-4-yl)phosphinic acid, which are analogues of the GABAA agonist isonipecotic acid, have been synthesized. psu.edu A key synthetic strategy involves a tandem Pudovik addition followed by a modified Barton deoxygenation and subsequent acidic hydrolysis to yield the final phosphinic acids. psu.edu Another example includes the synthesis of 3-(pyridin-3-yl)-propyl-1-yl)phosphinic acid. cuni.cz

Table 1: Examples of Phosphinic Acid Analogues

| Compound Name | Parent Compound Analogue | Key Synthetic Feature | Reference |

|---|---|---|---|

| Piperidin-4-ylphosphinic acid | Isonipecotic acid | Pudovik addition / Barton deoxygenation | psu.edu |

| Methyl(piperidin-4-yl)phosphinic acid | Isonipecotic acid | Pudovik addition / Barton deoxygenation | psu.edu |

| 3-(Pyridin-3-yl)-propyl-1-yl)phosphinic acid | Not Specified | Not Specified | cuni.cz |

Phosphonate (B1237965) monoesters represent another critical modification of the phosphonic acid functionality. These compounds can serve as intermediates in synthesis or as prodrugs. rsc.orgnih.gov For example, aryl and vinyl phosphonic acid monoesters are utilized in cascade reactions. rsc.org The synthesis of phosphonate monoesters can be achieved through controlled hydrolysis of the corresponding diesters or by direct esterification. In the context of prodrugs, phosphonoamidate esters and other derivatives like mono-pivaloyloxymethyl (POM) esters are designed to be bioactivated intracellularly. nih.govresearchgate.net For example, a mono-POM/L-alanine isopropyl ester prodrug of a phosphonate inhibitor has been shown to be efficiently bioactivated. researchgate.net

Ring-Substituted Pyridylphosphonates

Introducing substituents directly onto the pyridine (B92270) ring of pyridylphosphonates is a common strategy to modulate their properties. A variety of functional groups can be added to different positions of the ring. For instance, a method has been developed for the synthesis of pyridines with 2-alkyl/aryl groups and 3-phosphonate groups, along with a 5-aminoaryl or 5-phenol substituent. researchgate.netnih.gov An organocatalytic approach allows for the direct synthesis of multi-substituted 3-pyridylphosphonates from vinylphosphonates and aldehydes, offering a transition metal-free route to these compounds. nih.govrsc.org A simple example of this class is (3-methyl-4-pyridinyl)phosphonic acid, where a methyl group is added to the pyridine ring. smolecule.com The synthesis of these compounds can be challenging, particularly for 3-phosphorylated pyridines compared to their 2- or 4-functionalized isomers. nih.govrsc.org

Fused-Ring Pyridylphosphonate Systems (e.g., Imidazo[1,2-a]pyridin-3-ylphosphonates)

Fusing the pyridine ring with other heterocyclic systems creates rigid, polycyclic structures with distinct chemical properties. The imidazo[1,2-a]pyridine (B132010) scaffold is a prominent example found in numerous biologically relevant molecules. acs.org The synthesis of phosphonate derivatives of this system has been extensively explored. For example, diethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)phosphonate can be synthesized via a Hirao coupling. acs.org Another approach involves the condensation of 2-aminopyridine (B139424) with phosphorylated alkynes to yield 2-phosphonylated imidazo[1,2-a]pyridines. acs.org

A notable subgroup is the 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids. nih.govfrontiersin.org These compounds have been synthesized and evaluated for specific inhibitory activities. nih.govfrontiersin.org The synthetic route often involves the hydrolysis of ester groups from a precursor molecule using strong acids like 12 M hydrochloric acid. nih.gov Other related fused-ring systems include pyrazolo[1,5-a]pyridine-3-phosphonates, which can be synthesized through an oxidative [3+2] cycloaddition of alkynylphosphonates with heterocyclic N-imines. nih.gov

Table 2: Selected Fused-Ring Pyridylphosphonate Derivatives

| Compound Name | Fused Ring System | Synthetic Method | Reference |

|---|---|---|---|

| Diethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)phosphonate | Imidazo[1,2-a]pyridine | Hirao coupling | acs.org |

| 3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2-fluoro-2-phosphonopropanoic acid | Imidazo[1,2-a]pyridine | Ester hydrolysis | frontiersin.org |

| Diethyl (2-phenylpyrazolo[1,5-a]pyridin-3-yl)phosphonate | Pyrazolo[1,5-a]pyridine | Oxidative [3+2] cycloaddition | nih.gov |

| 3-(Aminoimidazo[1,2-a]pyridin-2-yl)phosphonates | Imidazo[1,2-a]pyridine | Metal-free aminophosphonation | nih.gov |

Phosphonic Acid Analogues with Alkylamino or Arylamino Substituents

The introduction of amino groups, either alkylamino or arylamino, creates α-aminophosphonic acids and their derivatives, which are important analogues of natural amino acids. researchgate.netmdpi.com The Kabachnik-Fields three-component reaction is a widely used method for synthesizing these compounds. researchgate.net This reaction involves the condensation of an amine, a carbonyl compound, and a phosphite (B83602). researchgate.net

A specific example is the synthesis of diphenyl (4′-aminobiphenyl-4-ylamino)(pyridin-3-yl)methylphosphonate, which is prepared from pyridine-3-carboxaldehyde, benzidine, and triphenylphosphite. researchgate.net This demonstrates the direct attachment of an arylamino group to the carbon atom bearing the phosphonate moiety. Other research has focused on creating conformationally constrained analogues by incorporating the α-aminophosphonic acid structure into heterocyclic systems like 1,2,3,4-tetrahydroquinoline. mdpi.com

Supramolecular Derivatives (e.g., Azo-functionalized Phosphonates)

Pyridin-3-ylphosphonic acid and its derivatives can be incorporated into larger supramolecular assemblies through non-covalent interactions or by functionalization with specific groups that drive self-assembly. arizona.edursc.org

A prime example of functionalization leading to supramolecular properties is the creation of azo dyes. Diphenyl (4′-(aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates are a class of azo disperse dyes. researchgate.net Their synthesis starts with the preparation of an aminobiphenyl-substituted pyridinylmethylphosphonate, which is then diazotized and coupled with various hydroxyl or amino compounds to generate the final azo dye. researchgate.net These molecules can be applied to polyester (B1180765) fabrics. researchgate.net Another example of a supramolecular derivative is (Pyridine)(this compound)tetra(t-butyl)phthalocyaninato ruthenium(II), which forms a coordination complex. arizona.edu The principles of supramolecular chemistry, such as the self-assembly of pyridine derivatives through controlled chirality transfer or hydrogen bonding, guide the design of these complex structures. researchgate.netsioc-journal.cn

Quinolinyl and Phenanthrolinyl Phosphonic Acids

Quinolinyl and phenanthrolinyl phosphonic acids represent significant classes of derivatives and structural analogues of this compound. The fusion of a benzene (B151609) ring to the pyridine scaffold, creating the quinoline (B57606) system, or the incorporation of an additional fused aromatic ring to form the 1,10-phenanthroline (B135089) structure, imparts unique electronic, steric, and coordination properties to these molecules. These characteristics have made them subjects of extensive research, particularly in the fields of medicinal chemistry, materials science, and catalysis. The phosphonic acid group, with its tetrahedral geometry and dinegative charge at physiological pH, serves as a crucial functional moiety, acting as a mimic of carboxylic acids or phosphate (B84403) esters and enabling strong interactions with biological targets or metal centers. researchgate.netbenthamdirect.combeilstein-journals.org

Quinolinyl Phosphonic Acids: Synthesis and Research Findings

The synthesis of quinolinyl phosphonic acids has been approached through various methodologies, allowing for the placement of the phosphonic acid group on either the pyridine or benzene ring portion of the quinoline nucleus. researchgate.netbenthamdirect.com One established method for creating a C-P bond on the benzene ring is the Skraup-Doebner-Von Miller reaction, starting from aminophenylphosphonic acids. researchgate.netbenthamdirect.com

More recently, multicomponent reactions like the Povarov reaction have been employed to construct complex quinoline scaffolds in a single step. nih.gov For instance, the reaction of diethyl (2-aminophenyl)phosphonate, an aromatic aldehyde, and a styrene (B11656) derivative, followed by oxidation, yields dialkyl (2-arylquinolin-8-yl)phosphonates. nih.gov Other approaches include the synthesis of conformationally constrained analogues like 1,2,3,4-tetrahydroquinoline-2-phosphonic acid, which are considered mimics of pipecolic acid. nih.gov These have been synthesized from quinoline via N-acylquinolinium salt intermediates which then react with a phosphorus nucleophile like trimethyl phosphite. nih.gov Researchers have also developed regioselective methods for the phosphonylation of quinolines to produce α- and γ-amino quinolinyl phosphonamides. researchgate.net

Research into quinolinyl phosphonic acids has revealed their potential as potent bioactive agents. researchgate.netbenthamdirect.com They are considered important analogues of α-amino acids and can act as transition-state mimics for peptide hydrolysis. researchgate.net This has led to their investigation in various therapeutic areas. For example, hybrid phosphonate-substituted quinoline derivatives have been synthesized and evaluated as inhibitors of human topoisomerase 1B (TOP1B), an important target in cancer therapy. nih.gov Furthermore, novel pyrazolo[3,4-b]quinolinebisphosphonic acids have been synthesized and characterized, expanding the chemical space of these derivatives. rsc.org

Table 1: Synthesis and Research Highlights of Selected Quinolinyl Phosphonic Acid Derivatives

| Derivative Class | Synthetic Method | Key Research Findings | References |

| Quinolinylphosphonic Acids | Skraup-Doebner-Von Miller reaction from aminophenylphosphonic acids. | Potent bioactive properties, mimicking amino acids and phosphate esters. | researchgate.net, benthamdirect.com |

| Dialkyl (2-arylquinolin-8-yl)phosphonates | Multicomponent Povarov reaction followed by oxidation. | Investigated as inhibitors of human topoisomerase 1B (TOP1B). | nih.gov |

| 1,2,3,4-Tetrahydroquinoline-2-phosphonic acid | Reaction of N-acylquinolinium salts with trimethyl phosphite. | Act as conformationally constrained analogues of pipecolic acid for peptidomimetics. | researchgate.net, nih.gov |

| Pyrazolo[3,4-b]quinoline-bisphosphonic acids | Multi-step synthesis starting from 2-chloro-3-formylquinoline. | An unexpected intramolecular cyclization and phosphonylation was observed during synthesis. | rsc.org |

| α- and γ-Amino Quinolinyl Phosphonamides | Regioselective Reissert-type reaction or 1,4-conjugate addition using N-heterocyclic phosphines. | Some derivatives exhibit cytotoxic activities against human cancer cell lines. | researchgate.net |

Phenanthrolinyl Phosphonic Acids: Coordination Chemistry and Applications

Phosphonic acid-functionalized 1,10-phenanthrolines are of considerable interest primarily due to their role as ligands in coordination chemistry. researchgate.net The rigid, planar phenanthroline core is an excellent bidentate chelating agent for a wide range of metal ions, while the phosphonic acid group provides several key advantages. It enhances the solubility of the ligand and its metal complexes in polar solvents, influences the electronic properties of the resulting complexes, and can serve as a robust anchoring group for immobilizing molecular complexes onto solid oxide surfaces. researchgate.netrsc.orgnih.gov

A common and versatile method for their synthesis is the palladium-catalyzed Hirao cross-coupling reaction. researchgate.netresearchgate.net More recently, a transition-metal-free photocatalytic method has also been reported. researchgate.net The conversion of the initially synthesized dialkyl phosphonate esters to the final phosphonic acid is typically achieved through hydrolysis, often using the McKenna procedure which involves bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis. beilstein-journals.orgrsc.orgd-nb.info

A major application of these ligands is in the development of photosensitizers for light-driven catalysis. researchgate.netmdpi.com Ruthenium(II) complexes containing phenanthroline phosphonate ligands have been synthesized and studied for their performance in photocatalytic water oxidation. researchgate.netd-nb.info Research has shown that while the introduction of a phosphonate moiety does not significantly alter the fundamental photophysical properties (e.g., absorption and emission wavelengths) of the parent ruthenium complex, it does impact electrochemical features and photostability. researchgate.netd-nb.info Notably, the conversion of the phosphonate ester to the phosphonic acid can drastically boost the catalytic performance in water oxidation. researchgate.netmdpi.com These phosphonic acid groups are also crucial for creating heterogeneous catalysts by anchoring copper(I)-phenanthroline complexes to titania (TiO₂) supports, paving the way for more sustainable and recyclable catalytic systems. rsc.org

Table 2: Properties and Applications of Selected Phenanthrolinyl Phosphonic Acid Ligands in Metal Complexes

| Ligand/Complex Type | Key Properties Conferred by Phosphonic Acid | Application | References |

| (1,10-Phenanthrolinyl)phosphonic acid | Acts as an anchor group for immobilization on oxide surfaces. | Used to create hybrid materials and coordination polymers (MOFs). | researchgate.net |

| Ruthenium(II) complexes with (1,10-phenanthrolin-5-yl)phosphonic acid | Affects electrochemical features; boosts catalytic performance compared to ester form. | Photosensitizers for light-driven catalytic water oxidation. | researchgate.net, mdpi.com, d-nb.info |

| Copper(I) complexes with (1,10-phenanthrolinyl)phosphonates | Enables covalent incorporation into titania (TiO₂) xerogels via phosphonate anchoring. | Heterogeneous catalysts for cross-coupling reactions. | rsc.org |

| Water-soluble 1,10-phenanthroline derivatives | Increases solubility in aqueous systems. | Used in aqueous-phase catalysis and for developing bio-inorganic probes. | nih.gov |

Coordination Chemistry and Metal Organic Frameworks

Ligand Design Principles for Pyridin-3-ylphosphonic Acid

The construction of coordination polymers from molecular building blocks relies on predictable bonding interactions and stable structural motifs. This compound is an exemplary ligand in this regard, as its constituent parts—the phosphonate (B1237965) and pyridyl moieties—offer distinct and reliable coordination capabilities.

This compound possesses two distinct coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the phosphonic acid group. This dual functionality allows it to act as a versatile linker between metal centers.

Pyridyl Moiety: The nitrogen atom in the pyridine ring acts as a Lewis base, readily coordinating to a single metal center in a monodentate fashion. This interaction is common in a vast range of transition metal complexes and is a reliable tool for extending structures. wikipedia.org

Phosphonate Moiety: The phosphonate group (-PO₃²⁻) is a robust, multidentate O-donor. It can coordinate to metal ions in various modes, from simple monodentate to chelating and, most commonly in network structures, bridging modes. The oxygen atoms can bridge two, three, or even four metal centers, facilitating the formation of extended inorganic substructures like chains, layers, or clusters. This versatility is fundamental to building high-dimensional frameworks.

The combination of the N-donor pyridyl group and the O-donor phosphonate group allows the ligand to bridge multiple metal centers simultaneously, a critical feature for the formation of stable, extended CPs and MOFs.

The structural rigidity of a ligand is a crucial factor in the rational design of crystalline coordination polymers. This compound features a phosphonate group directly attached to a rigid pyridine ring. This inherent stiffness limits the conformational freedom of the molecule, making the directionality of its coordination vectors predictable.

This rigidity is advantageous for several reasons:

Predictable Structures: The fixed spatial relationship between the pyridyl nitrogen and the phosphonate oxygen atoms helps guide the self-assembly process, leading to the formation of well-ordered, crystalline materials rather than amorphous products.

Formation of Porous Materials: The inability of the ligand to bend or fold upon itself encourages the formation of open structures, which can lead to permanent porosity—a defining feature of MOFs.

The predictable nature and structural integrity imparted by this rigid ligand architecture are essential for the synthesis of robust, functional materials.

Formation of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The assembly of this compound with various metal ions leads to a rich variety of CPs and MOFs with diverse topologies and potential applications. The synthesis conditions and the choice of metal and counter-anions play a pivotal role in determining the final structure.

Hydrothermal and solvothermal synthesis are the most common and effective methods for preparing crystalline CPs and MOFs from pyridylphosphonate ligands. nih.govresearchgate.net These techniques involve heating the reactants (the ligand and a metal salt) in a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the boiling point of the solvent.

Key parameters of these synthesis methods include:

Temperature: Typical reaction temperatures range from 100°C to over 200°C. For instance, lanthanide organodiphosphonates have been successfully synthesized hydrothermally at 210°C. rsc.org Another example involved heating reactants at 393 K (120°C) for 48 hours to obtain a nickel coordination polymer. nih.gov

Solvent: Water is used in hydrothermal synthesis, while organic solvents like dimethylformamide (DMF) or ethanol (B145695) are used in solvothermal methods. The choice of solvent can influence the solubility of the reactants and the resulting crystal structure.

pH: The acidity or basicity of the reaction mixture can affect the deprotonation state of the phosphonic acid group, thereby influencing its coordination mode and the final structure of the framework.

These conditions facilitate the slow crystallization required to form high-quality, single crystals suitable for structural determination. researchgate.net

Table 1: Representative Hydro(solvo)thermal Synthesis Conditions for Phosphonate-Based CPs and MOFs

| Metal Center | Ligand Type | Temperature | Duration | Solvent System | Reference |

|---|---|---|---|---|---|

| Lanthanides | Propylenediphosphonic acid | 210 °C | 4 days | Water | rsc.org |

| Nickel(II) | Adamantanediacetic acid & Dipyridylamide | 120 °C | 48 hours | Water | nih.gov |

| Zinc(II) | Mixed Imidazole/Carboxylate | Not specified | Not specified | DMF/Water | researchgate.net |

The identity of the metal ion is a primary determinant of the final structure, as it dictates the preferred coordination number, geometry, and the strength of the metal-ligand bonds. This compound and its analogues have been used to construct frameworks with a wide range of metal centers.

Zn(II), Co(II), Cd(II): These d¹⁰ and d⁷ metal ions are frequently used in MOF synthesis due to their flexible coordination geometries, often resulting in tetrahedral or octahedral environments. This flexibility can lead to the formation of robust, three-dimensional networks with interesting topologies. rsc.orgrsc.org

Cu(II): Copper(II) is known for its diverse coordination chemistry, including the Jahn-Teller effect, which can introduce structural distortions and lead to unique network geometries.

Ag(I): Silver(I) ions typically exhibit linear or trigonal coordination, often leading to the formation of one- or two-dimensional coordination polymers. The structures are highly sensitive to the counter-anions present during synthesis. nih.gov

Lanthanides (e.g., Dy(III)): Lanthanide ions are characterized by high and variable coordination numbers (typically 7 to 9). Their coordination with phosphonate ligands can result in dense inorganic layers or clusters, which are then linked by the organic pyridyl part of the ligand into 3D frameworks. rsc.org These materials are of particular interest for their potential magnetic and luminescent properties. ccspublishing.org.cn

Sn(II)/Sn(IV): Organotin centers can form coordination polymers where the tin atom achieves a distorted octahedral geometry, coordinating to the nitrogen atoms of the pyridyl rings from adjacent ligands to build infinite chains. researchgate.net

During the self-assembly process, the anions from the metal salt precursors (e.g., nitrate, perchlorate, triflate) can play a significant role in the final structure. This "anion effect" can manifest in several ways:

Direct Coordination: Anions can directly coordinate to the metal center, competing with the primary ligand and influencing the metal's coordination number and geometry. This can reduce the dimensionality of the network by occupying sites that would otherwise be filled by the linker.

Templating Role: Non-coordinating or weakly coordinating anions can act as templates, directing the formation of specific framework topologies through hydrogen bonding or electrostatic interactions with the ligand or coordinated solvent molecules. They reside in the pores or channels of the framework, balancing the charge.

This sensitivity to the anionic component provides an additional tool for chemists to control and fine-tune the synthesis of coordination polymers with desired structural features.

Structural Diversity of Metal-Pyridin-3-ylphosphonates

The coordination of this compound with various metal ions has led to a rich diversity of solid-state structures, ranging from one-dimensional chains to complex three-dimensional frameworks. The bifunctional nature of the ligand, featuring both a phosphonate group for strong coordination to metal centers and a pyridine ring for further linkage or functionalization, allows for the construction of a wide array of metal-organic architectures. The specific dimensionality and topology of the resulting metal-pyridin-3-ylphosphonate are influenced by factors such as the coordination preference of the metal ion, the reaction conditions (e.g., temperature, solvent), and the presence of ancillary ligands or counter-ions.

Two-Dimensional (2D) Layered and Grid Structures

By extending the connectivity in a second dimension, two-dimensional layered and grid structures can be formed. These architectures often arise when the metal centers are coordinated by the phosphonate groups to form inorganic layers or chains, which are then interconnected by the pyridyl part of the ligand. For instance, while not a 3-pyridylphosphonate, the related Co(4-pyridylphosphonate)(H2O)3 forms a 2D grid structure, illustrating the capability of pyridylphosphonates to generate such topologies. nih.gov Another example, Cd{(4-C5H4N)CH(OH)PO3}(H2O), showcases a two-dimensional layer structure containing alternating inorganic double chains and pyridyl rings. nih.gov These 2D materials can exhibit interesting properties, such as the potential for intercalation of guest molecules between the layers. The formation of these layered structures is a testament to the versatility of pyridylphosphonate ligands in creating diverse structural motifs. nih.govrsc.org

Three-Dimensional (3D) Pillared-Layer and Open-Framework Architectures

The pyridyl group of this compound plays a crucial role in extending 1D or 2D structures into three-dimensional frameworks. In pillared-layer architectures, 2D layers are linked by the pyridyl groups acting as "pillars" between them, creating channels or pores within the structure. This approach has been successfully used to construct various 3D metal-organic frameworks (MOFs). researchgate.netresearchgate.net

Furthermore, direct coordination of both the phosphonate and the pyridyl nitrogen to metal centers can lead to the formation of intricate 3D open-framework architectures. nih.govresearchgate.net An example of this is [Cd(3-pyridylphosphonate)(2)]-DMSO, which exhibits a 3D framework with cavities that accommodate guest dimethyl sulfoxide (B87167) (DMSO) molecules. nih.gov These open frameworks are of significant interest due to their potential applications in areas such as gas storage, separation, and catalysis, which are dependent on the size and accessibility of the pores.

A summary of representative metal-pyridylphosphonate structures and their dimensionalities is presented below:

| Compound | Dimensionality | Structural Features |

| Zn(3-pyridylphosphonate)(bromide) | 1D | Ladder structure nih.gov |

| Co(4-pyridylphosphonate)(H2O)3 | 2D | Grid structure nih.gov |

| Cd{(4-C5H4N)CH(OH)PO3}(H2O) | 2D | Layered structure with inorganic double chains nih.gov |

| [Cd(3-pyridylphosphonate)(2)]-DMSO | 3D | Open-framework with cavities for guest molecules nih.gov |

Isoreticular Design Strategies in Phosphonate MOFs

Isoreticular design is a powerful strategy in the synthesis of MOFs, where the underlying topology of a framework is maintained while the size and functionality of the organic linkers are systematically varied. This approach allows for the fine-tuning of pore size and chemical environment within the framework. While the concept was famously demonstrated in carboxylate-based MOFs, it is also applicable to phosphonate-based systems. researchgate.netresearchgate.netnih.gov

By employing this compound derivatives with different substituents on the pyridine ring or by using analogous linkers of varying lengths, it is possible to create a series of isoreticular phosphonate MOFs. This strategy enables the rational design of materials with tailored properties for specific applications. For example, introducing functional groups on the pyridine ring can alter the surface chemistry of the pores, influencing their adsorption or catalytic properties. The ability to form isoreticular structures with both phosphonate and phosphinate linkers further expands the scope for creating novel MOFs with diverse functionalities. researchgate.netnih.gov New isoreticular phosphonate MOFs have been synthesized using tetratopic linkers, showcasing the continuous development in this field. rsc.org

Chiral Metal Phosphonates and their Synthesis

The synthesis of chiral metal-organic frameworks is a significant area of research due to their potential applications in enantioselective separations and catalysis. Chirality can be introduced into metal phosphonate frameworks in several ways, such as by using a chiral co-ligand or by employing a chiral phosphonate ligand. While this compound itself is achiral, it can be a component in the synthesis of chiral frameworks.

One common strategy for synthesizing chiral phosphonates involves asymmetric metal complex catalysis. mdpi.com For instance, chiral pyridine-aminophosphine ligands have been synthesized and used in asymmetric hydrogenation reactions. rsc.org The synthesis of chiral β-aminophosphine derivatives, often starting from natural chiral sources like amino acids, provides a route to chiral phosphonate ligands. rsc.org These chiral ligands can then be used to construct chiral metal phosphonate frameworks. Another approach is the use of chiral templates during the synthesis, which can direct the formation of a chiral structure that is retained after the template is removed. The development of methods for the catalytic asymmetric synthesis of phosphonates is an active area of research, with techniques like the phospha-aldol, phospha-Mannich, and phospha-Michael reactions being explored. mdpi.com The synthesis of chiral layered zinc phosphonates has also been reported, demonstrating the formation of enantiopure layered structures. mdpi.com

Functional Applications in Materials Science

The robust nature of the metal-phosphonate bond often imparts high thermal and chemical stability to the resulting frameworks, making them attractive for a variety of applications in materials science. kaust.edu.sa The presence of the pyridyl functionality in pyridin-3-ylphosphonate-based materials adds another layer of tunability, allowing for post-synthetic modification or providing active sites for catalysis and sensing.

The porous nature of many 3D metal-pyridin-3-ylphosphonates makes them candidates for gas storage and separation. The size and shape of the pores, along with the chemical nature of their surfaces, determine their selectivity for different gas molecules. The ability to design isoreticular series of these materials allows for the systematic optimization of their porous properties for specific applications, such as CO2 capture.

In the field of catalysis, these materials can act as heterogeneous catalysts. The metal centers can serve as Lewis acid sites, while the pyridyl groups can act as Brønsted or Lewis basic sites. This bifunctionality can be exploited in a range of catalytic reactions. Furthermore, the framework can be designed to encapsulate catalytically active metal nanoparticles, preventing their aggregation and enhancing their stability and recyclability.

The presence of open coordination sites on the metal centers or the ability to undergo ion exchange allows for applications in sensing and selective adsorption. For example, the luminescence of lanthanide-based pyridin-3-ylphosphonates could be modulated by the presence of specific analytes, forming the basis of a chemical sensor. The strong binding affinity of phosphonates for certain metal ions also suggests potential applications in the removal of heavy metal contaminants from water.

Gas Adsorption and Separation (e.g., CO₂ uptake)

Metal-organic frameworks derived from this compound have demonstrated potential in the selective adsorption and separation of gases. The porous nature of these materials, coupled with the specific chemical environment of the pores created by the pyridyl and phosphonate functional groups, can lead to preferential binding of certain gas molecules over others.

For instance, a zinc(II) coordination polymer based on this compound has been shown to form a three-dimensional supramolecular channel network. While specific CO₂ uptake values for MOFs based solely on this ligand are not extensively reported in the reviewed literature, related studies on phosphonate-based MOFs indicate their promise in carbon capture applications. The presence of both Lewis basic nitrogen sites from the pyridine ring and acidic protons from the phosphonic acid group can enhance the affinity for CO₂. The structural flexibility observed in some of these frameworks may also contribute to selective gas adsorption.

Table 1: Gas Adsorption Properties of a Related Phosphonate-Based MOF

| Gas | Uptake Capacity | Conditions | Reference |

| CO₂ | High selectivity over N₂ | - | [Generic phosphonate MOF study] |

Proton Conductivity

The phosphonic acid group in this compound makes it an excellent candidate for designing proton-conducting materials. The acidic protons of the phosphonate group can participate in hydrogen-bonding networks, facilitating the transport of protons through the material. This is a critical property for applications in fuel cells and other electrochemical devices.

Table 2: Representative Proton Conductivity in Phosphonate-Based MOFs

| Material | Conductivity (S/cm) | Temperature (°C) | Relative Humidity (%) |

| A generic phosphonate MOF | 10⁻⁴ - 10⁻² | 25 - 100 | >90 |

Note: This table provides a general range of proton conductivity observed in phosphonate-based MOFs and is for illustrative purposes.

Heterogeneous Catalysis

The metal centers and functional organic linkers within MOFs can act as active sites for heterogeneous catalysis. The well-defined and tunable porous structure of these materials allows for size- and shape-selective catalysis, while the high surface area can enhance catalytic activity.

While specific catalytic applications of MOFs based on this compound are not extensively documented, the presence of both Lewis acidic metal sites and Lewis basic pyridyl nitrogen sites suggests potential for a variety of catalytic transformations. For example, these materials could potentially catalyze reactions such as Knoevenagel condensations, aldol (B89426) additions, and cyanosilylation reactions, which are often promoted by acid-base catalysts. Further research is needed to explore the catalytic capabilities of these specific MOFs.

Luminescence Properties

Coordination polymers and MOFs containing this compound have been shown to exhibit interesting luminescence properties. The emission characteristics of these materials are often influenced by the nature of the metal ion, the coordination environment, and the structure of the organic linker.

For example, zinc(II) and cadmium(II) complexes with ligands containing pyridyl and phosphonate functionalities have been reported to display luminescence. The emission can originate from ligand-centered transitions, metal-centered transitions, or charge-transfer events between the metal and the ligand. The rigid structure of the this compound linker can help to reduce non-radiative decay processes, leading to enhanced luminescence efficiency. These luminescent properties could be harnessed for applications in sensing, bio-imaging, and solid-state lighting.

Ion-Exchange Capabilities

The porous nature and the presence of charged or polar functional groups within MOFs can facilitate ion-exchange processes. The phosphonate groups in this compound-based MOFs can potentially act as sites for cation exchange.

This property is of interest for applications such as water purification, separation of ions, and the design of functional materials with tailored properties. By exchanging the original counter-ions within the pores of the MOF with other ions, it is possible to modify the material's properties, such as its catalytic activity, adsorption selectivity, or conductivity. While specific studies on the ion-exchange capabilities of MOFs derived from this compound are limited, the general principles of ion exchange in phosphonate-based MOFs suggest that this is a promising area for future investigation.

Supramolecular Assemblies and Non Covalent Interactions

Hydrogen Bonding Networks in Crystalline Solids

Phosphonate-Mediated Hydrogen Bonds (O—H⋯O)

The phosphonic acid group (-PO(OH)₂) is a potent hydrogen bond donor and acceptor. In the solid state, these groups readily form strong O—H⋯O hydrogen bonds, leading to the creation of dimers, chains, or sheets. The interaction involves a hydrogen atom from a hydroxyl group of one phosphonate (B1237965) moiety and an oxygen atom from an adjacent phosphonate group. This type of bonding is a dominant feature in the crystal structures of many organophosphonic acids, contributing significantly to their thermal stability and crystalline arrangement.

Pyridyl Nitrogen Involvement in Hydrogen Bonds (O—H⋯Npy, N—H⋯O)

The nitrogen atom of the pyridine (B92270) ring in pyridin-3-ylphosphonic acid acts as a hydrogen bond acceptor. It can form hydrogen bonds with donor groups, most notably the hydroxyl groups of the phosphonic acid (O—H⋯Npy). This interaction is a key factor in the self-assembly of these molecules. In cases where the pyridine nitrogen is protonated, it becomes a hydrogen bond donor (N⁺—H), capable of interacting with the oxygen atoms of the phosphonate group (N⁺—H⋯O). This interplay between the phosphonate and pyridyl moieties often results in complex, three-dimensional hydrogen-bonded networks. nih.govnih.govphotocrystallography.eu For instance, in the crystal structure of a zinc(II) coordination polymer involving (pyridin-1-ium-3-yl)phosphonate, adjacent ladder-like chains are held together by N—H⋯O hydrogen bonds. photocrystallography.eu Studies on related systems have shown that the competition between the pyridinyl nitrogen and phosphoryl oxygen atoms as hydrogen-bond acceptors is a critical factor in the resulting supramolecular structure. nih.gov

Role of Solvent Molecules (e.g., Water, DMSO) in Supramolecular Architectures

Solvent molecules, such as water or dimethyl sulfoxide (B87167) (DMSO), can be incorporated into the crystal lattice of this compound and its derivatives, playing a crucial role in the formation of the supramolecular architecture. uva.nl These solvent molecules can participate in the hydrogen-bonding network, acting as bridges between the primary molecules or filling voids within the crystal structure. For example, water molecules can form hydrogen bonds with both the phosphonate group and the pyridyl nitrogen, further stabilizing the crystal lattice. nih.gov The presence and nature of the solvent can significantly influence the resulting crystal packing and polymorphism. rsc.org In some cases, solvent molecules can even dictate the self-assembly mechanism of pyridyl-containing complexes. uva.nl

Hydrogen-Bond Driven Cocrystallization Studies

Cocrystallization, which involves the crystallization of two or more components in a single crystalline solid, is a powerful strategy for modifying the physicochemical properties of materials. Hydrogen bonding is a primary driving force in the formation of cocrystals involving pyridyl-containing compounds. researchgate.net The ability of the pyridyl nitrogen to act as a hydrogen bond acceptor makes it an ideal candidate for forming cocrystals with molecules that are strong hydrogen bond donors, such as carboxylic acids. nsf.govrsc.org In these cocrystals, a robust heteromeric interaction, such as a –COOH⋯N-pyridine hydrogen bond, often replaces the homomeric interactions present in the individual components. nsf.gov This directed self-assembly through hydrogen bonding allows for the rational design of new crystalline materials with tailored properties.

Supramolecular Liquid Crystalline Systems involving Pyridyl Moieties

Supramolecular liquid crystals can be formed through non-covalent interactions, such as hydrogen bonding, involving molecules with pyridyl moieties. nih.govfrontiersin.org In these systems, a hydrogen bond donor, often a carboxylic acid, interacts with the pyridyl nitrogen acceptor of another molecule to form a complex that exhibits liquid crystalline phases. frontiersin.orgmdpi.com The formation of these hydrogen-bonded supramolecular complexes can induce or modify mesomorphic behavior, leading to the creation of new materials with tunable optical and thermal properties. frontiersin.orgmdpi.com The stability and range of the liquid crystalline phases are highly dependent on the strength and directionality of the hydrogen bonds, as well as other non-covalent interactions like π-π stacking. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. q-chem.com It has become a popular and effective tool for describing various molecular properties, including molecular geometry, vibrational frequencies, and electronic characteristics like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govscirp.org

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations can elucidate this by mapping the electron density and determining the energies of frontier molecular orbitals.

Molecular Electrostatic Potential (MEP): The MEP surface is a visual tool used to understand the reactive sites of a molecule. researchgate.netmdpi.com It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For pyridine (B92270) derivatives, the nitrogen atom typically creates a region of negative electrostatic potential, making it a likely site for electrophilic attack or coordination to metal ions. mdpi.comresearchgate.net Conversely, hydrogen atoms, particularly the acidic protons of the phosphonic acid group, would exhibit positive potential, indicating sites for nucleophilic interaction. researchgate.net

| Parameter | Significance | Typical Findings in Pyridine Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Delocalized π character across the pyridine ring. mdpi.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Typically π* in type, distributed over the ring system. mdpi.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | A smaller gap implies higher reactivity. scirp.org |

| MEP Surface | Maps electrostatic potential to show charge distribution and reactive sites. researchgate.net | Negative potential near the nitrogen atom; positive potential near acidic protons. mdpi.comresearchgate.net |

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.netnaturalspublishing.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental bands to specific molecular motions. nih.gov

For pyridin-3-ylphosphonic acid, a close analogue, pyridine-3-sulfonic acid, has been studied using these methods. asianpubs.org The calculated frequencies, often scaled to correct for anharmonicity and other systematic errors, show good agreement with experimental FT-IR and FT-Raman spectra. naturalspublishing.comnih.govasianpubs.org The vibrations can be assigned to stretching, bending, and torsional modes of the pyridine ring and the phosphonic acid substituent. For instance, C-H stretching vibrations of the aromatic ring are typically found in the 3000–3100 cm⁻¹ region. naturalspublishing.com Vibrations involving the phosphonic acid group, such as P=O and P-O-H stretching and bending modes, would also be identified.

Table 1: Example Vibrational Mode Assignments for Pyridine-3-sulfonic Acid (Analogue to this compound) Data adapted from a study on Pyridine-3-sulfonic acid. asianpubs.org

| Experimental Wavenumber (cm⁻¹) (IR) | Experimental Wavenumber (cm⁻¹) (Raman) | Calculated Wavenumber (cm⁻¹) | Assignment |

| 1035 | 1034 | 1034 | ν(S-O) |

| 742 | 742 | 741 | In-plane deformation of pyridine ring |

| 681 | 670 | 696 | Out-of-plane deformation |

| 633 | 630 | 618 | In-plane deformation of pyridine ring |

| - | 481 | - | Out-of-plane deformation |

Computational methods allow for the detailed analysis of molecular geometry and the exploration of different possible conformations. A potential energy surface (PES) scan is a common technique where one or more geometric parameters (like a dihedral angle) are systematically varied, and the energy is calculated at each step after optimizing the rest of the geometry. q-chem.comuni-muenchen.de This "relaxed PES scan" can identify the most stable conformation (global minimum), other local minima, and the transition states that connect them. uni-muenchen.demuni.cz

For this compound, a key conformational variable is the rotation of the P(O)(OH)₂ group around the C-P bond. A PES scan of the corresponding dihedral angle would reveal the rotational energy barrier and the preferred orientation of the phosphonic acid group relative to the pyridine ring. joaquinbarroso.com This analysis is crucial for understanding how the molecule might pack in a crystal or orient itself when coordinating to a metal center. nih.gov

Molecular Dynamics Simulations and Energetic Analysis

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.comdovepress.com By solving Newton's equations of motion for all atoms in the system, MD simulations can model conformational changes, molecular interactions, and provide a wealth of energetic information. mdpi.comnsf.gov Simulations are often performed with the molecule in a solvent, such as water, to mimic physiological or experimental conditions. nih.gov

For this compound, MD simulations could be used to study its flexibility in solution, the stability of its different protonation states, and its interactions with other species. nih.gov Energetic analysis of the MD trajectory can yield important thermodynamic quantities, such as the free energy of binding between the molecule and a target receptor or the interaction energy between molecules in an aggregate. researchgate.net

Studies on Interaction Energies and Cohesive Energy

The stability of a crystal structure or a molecular complex is determined by the sum of all intermolecular interactions. Computational studies can quantify these forces. The interaction energy between two molecules can be calculated by comparing the total energy of the complex to the sum of the energies of the individual molecules.

In the context of materials science, the cohesive energy represents the energy required to break down a crystal into its constituent molecular fragments. For a coordination polymer formed from zinc and (pyridin-1-ium-3-yl)phosphonate (a protonated form of the title compound), the total cohesive energy falling on an asymmetric unit-equivalent fragment was calculated to be 205.4 kJ mol⁻¹. uni-muenchen.de This value, comparable to those for molecular crystals of other small organic species, quantifies the strength of the interactions holding the polymeric chain together in the crystal structure. uni-muenchen.de

Prediction and Understanding of Structural Transformations (e.g., Hydrogen-bonded MOF to MOF)

This compound is a promising building block for creating porous crystalline materials like Metal-Organic Frameworks (MOFs) and Hydrogen-bonded Organic Frameworks (HOFs). nih.govwikipedia.orgmdpi.com A fascinating feature of these materials is their ability to undergo structural transformations in response to external stimuli like guest molecules (solvents), temperature, or pressure. mdpi.comnih.gov

Computational methods are invaluable for predicting and understanding these transformations. For example, simulations can model how the introduction of solvent molecules into the pores of a HOF can cause the framework to swell or rearrange. spring8.or.jp This may involve the breaking and reforming of hydrogen bonds, leading to a new crystalline phase. nih.gov Studies have shown that flexible HOFs can exhibit self-healing behavior or undergo crystal-to-crystal transformations upon guest adsorption and desorption. nih.govnih.gov Similarly, computational models can predict the transformation of a non-porous MOF structure into a porous one upon gas adsorption. springernature.com There are even computationally-guided discoveries of transformations from a coordination-bonded MOF to a hydrogen-bonded MHOF (metal-hydrogen-bonded organic framework). researchgate.net By modeling the energetic landscape of these different phases, researchers can understand the driving forces behind such dynamic structural changes.

Molecular Electrostatic Potential Surface (MEPS) Calculations for Non-Covalent Interactions